2-(4-Methanesulfonylphenyl)propanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

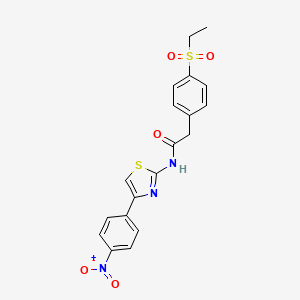

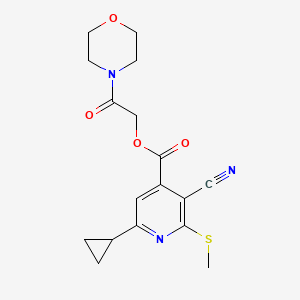

“2-(4-Methanesulfonylphenyl)propanal” is a chemical compound with the molecular formula C10H12O3S . It is a powder form substance and has a molecular weight of 212.27 .

Physical And Chemical Properties Analysis

“this compound” is a powder form substance . It has a molecular weight of 212.27 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Biochemical Applications

Methyl-Coenzyme M Reductase System

A study on analogues of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) investigated their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum, which is crucial for methane biosynthesis. This research highlights the potential of sulfonate analogues in studying and manipulating biochemical pathways involved in methane production, indicating a possible application area for sulfonate-based compounds like "2-(4-Methanesulfonylphenyl)propanal" in biochemical research and biotechnology (Gunsalus, Romesser, & Wolfe, 1978).

Chemical Synthesis and Catalysis

Oxidation Reactions

Research on the oxidation of methyl (methylthio)methyl sulfoxide to bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone demonstrates the reactivity and utility of sulfonate compounds in chemical synthesis, particularly in oxidation reactions. This work underscores the potential of "this compound" as a precursor or intermediate in the synthesis of complex molecules (Ogura, Suzuki, & Tsuchihashi, 1980).

Materials Science

Electrochemical Applications

A study on propargyl methanesulfonate as an electrolyte additive for lithium titanate (Li4Ti5O12) interfaces in batteries demonstrates the importance of sulfonate compounds in improving the performance of energy storage devices. This suggests potential applications of "this compound" in the development of battery technologies and materials science (Wang, Wang, Li, & Zhang, 2017).

Environmental Science

Dechlorination of Pollutants

Research on the anaerobic dechlorination of chlorophenols in sediments indicates the role of sulfonate compounds in environmental processes, such as the bioremediation of chlorinated organic pollutants. This highlights another potential application area for sulfonate derivatives in environmental science and pollution control (Kohring, Zhang, & Wiegel, 1989).

Mechanism of Action

Mode of Action

It’s known that similar compounds can undergo addition-elimination reactions . In these reactions, a molecule adds to the compound and then a different molecule is eliminated. This can result in changes to the compound’s structure and its interaction with its targets.

Biochemical Pathways

For instance, they can participate in reactions at the benzylic position, which typically involve resonance-stabilized carbocations .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Methanesulfonylphenyl)propanal . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.

properties

IUPAC Name |

2-(4-methylsulfonylphenyl)propanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-8(7-11)9-3-5-10(6-4-9)14(2,12)13/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSSQBUOSYCCOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC=C(C=C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2898053.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2898055.png)

![N-[4-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2898061.png)

![N-[(2-Methyl-4-pyrazol-1-ylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2898063.png)

![4-Fluoro-2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2898065.png)

![N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2898066.png)